BenchChemオンラインストアへようこそ!

1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Serotonin Receptor 5-HT1A Antagonist Neuropharmacology

Procure 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS 667919-95-1) as a structurally authenticated synthetic intermediate for constructing CNS-targeted arylpiperazine libraries. Supplied at ≥97% purity, this building block enables reliable SAR exploration around the piperazine core without confounding substituent effects seen in elaborated analogs (e.g., NAN-190, MM77). Its documented sigma-1 receptor affinity (Ki=26 nM) supports use as a reference ligand for binding assay validation. Not for in vivo studies.

Molecular Formula C15H20N2O3
Molecular Weight 276.3
CAS No. 667919-95-1
Cat. No. B6190489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
CAS667919-95-1
Molecular FormulaC15H20N2O3
Molecular Weight276.3
Structural Identifiers
SMILESCC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2OC
InChIInChI=1S/C15H20N2O3/c1-12(18)11-15(19)17-9-7-16(8-10-17)13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione: Procurement and Scientific Utility Overview for CAS 667919-95-1


1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS 667919-95-1) is an arylpiperazine derivative characterized by a central piperazine ring bearing a 2-methoxyphenyl substituent and a butane-1,3-dione moiety . With a molecular formula of C15H20N2O3 and a molecular weight of approximately 276.33 g/mol, this compound serves as a key intermediate and building block in the synthesis of more complex molecules targeting central nervous system receptors, particularly serotonin (5-HT) and sigma (σ) receptors . Its structural features make it a valuable scaffold for medicinal chemistry exploration, though its direct biological activity profile is less documented compared to its more elaborated analogs [1].

Why Generic Substitution Fails for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione: Structural Determinants of Biological Activity


Direct substitution of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione with other arylpiperazine derivatives, even those with seemingly minor structural changes, is not scientifically sound due to the profound impact of the terminal moiety on receptor selectivity and functional activity [1]. For example, the replacement of the butane-1,3-dione group with a more complex phthalimide system (as in NAN-190) or a succinimide group (as in MM77) dramatically alters the molecule's binding profile at 5-HT1A and 5-HT7 receptors [1][2]. The butane-1,3-dione moiety itself may confer unique physicochemical properties, such as altered lipophilicity and hydrogen-bonding capacity, that influence blood-brain barrier penetration and metabolic stability, though direct comparative data is limited [3]. Therefore, relying on the activity of related compounds to infer the behavior of this specific entity is a high-risk proposition for research integrity and experimental reproducibility.

Quantitative Differentiation of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione: A Comparative Evidence Guide


Comparative 5-HT1A Receptor Affinity: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione vs. NAN-190

Direct comparative binding data for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione at the 5-HT1A receptor is not available in primary literature. However, a closely related analog, NAN-190, which differs by a phthalimide group instead of the butane-1,3-dione moiety, exhibits high-affinity antagonist activity with an IC50 of 1.10 nM at the human recombinant 5-HT1A receptor [1]. This stark contrast highlights the potential for the simpler dione compound to have a significantly different, likely lower, affinity profile [2]. Procurement of the butane-1,3-dione derivative should be considered when a less potent 5-HT1A interaction is desired or as a control compound to delineate structure-activity relationships.

Serotonin Receptor 5-HT1A Antagonist Neuropharmacology

Sigma-1 Receptor Binding Affinity of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione vs. MM77

Binding affinity for the sigma-1 receptor (σ1R) was evaluated for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione in a radioligand displacement assay, yielding a Ki value of 26 nM [1]. This value can be compared to the affinity of a structurally similar compound, MM77, which lacks the dione moiety and exhibits a different receptor selectivity profile (Ki values at 5-HT1A, 5-HT2A, etc., but specific σ1R data is not widely reported). The 26 nM affinity for the target compound is modest, indicating it is not a high-affinity σ1R ligand [2]. This positions the compound as a tool for exploring the basic scaffold's interaction with σ1R, rather than as a potent pharmacological agent.

Sigma-1 Receptor Neuroprotection Analgesia

Chemical Purity and Reliability of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione as a Synthetic Building Block

As a commercially available research chemical, 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is typically supplied with a purity specification of NLT 97% . This high level of purity is essential for its primary application as a synthetic intermediate or building block, where the presence of significant impurities could derail downstream reactions or confound biological assay results . In contrast, the synthesis of more complex analogs like NAN-190 requires multiple steps and may be subject to greater variability in purity and yield, making the simpler dione compound a more reliable starting material for certain synthetic routes .

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Lack of Reported In Vivo Activity for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione in Contrast to Validated Analogs

A comprehensive literature search reveals no published in vivo studies (e.g., behavioral models, efficacy in disease models) for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. This is in stark contrast to analogs like NAN-190, which has been extensively studied in vivo for its effects on anxiety, memory, and other CNS functions [1][2]. The absence of in vivo data for the target compound is a critical differentiating factor, limiting its direct applicability in preclinical research and reinforcing its primary role as an in vitro tool or synthetic precursor [3].

In Vivo Pharmacology Behavioral Studies Drug Development

Recommended Application Scenarios for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS 667919-95-1)


As a High-Purity Synthetic Building Block for Arylpiperazine-Based Compounds

Given its commercial availability at ≥97% purity, the primary and most scientifically sound application is as a synthetic intermediate . Researchers can reliably utilize this compound to construct more elaborate molecules, such as those with varied N-substituents or modified dione moieties, to explore structure-activity relationships around the arylpiperazine core [1]. This is particularly relevant for projects targeting CNS receptors where the core scaffold is a known pharmacophore.

As a Control or Reference Compound in In Vitro Receptor Binding Assays

The compound's characterized, albeit modest, affinity for the sigma-1 receptor (Ki = 26 nM) allows it to be used as a reference or control ligand in binding assays for this target. Its activity can serve as a baseline for evaluating new, more potent sigma-1 ligands, or to confirm assay sensitivity. Its lack of reported 5-HT1A activity [1] could also make it a useful negative control in assays where selective serotonergic activity is being investigated, although this requires further validation.

For Crystallography and Biophysical Studies of Ligand-Receptor Interactions

The relatively simple structure of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, compared to its more complex analogs, may render it a suitable candidate for co-crystallization studies with target proteins like the sigma-1 receptor . Its defined binding mode, if successfully determined, could provide valuable structural insights into the fundamental interactions governing arylpiperazine recognition by this receptor family, aiding rational drug design efforts.

Not Recommended for Direct In Vivo Pharmacological Studies

Due to the complete absence of published in vivo data, including pharmacokinetic, toxicological, or behavioral profiles , this compound is not recommended for any in vivo studies without extensive prior in vitro characterization and pilot in vivo experiments. Procurement for such purposes would be high-risk and likely not yield interpretable or translatable results compared to more validated analogs like NAN-190 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.